N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide
Description
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a methylpyrrolidine moiety, and a benzotriazole carboxamide structure, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-21(11-6-12-26(21)14-16-7-4-3-5-8-16)15-22-20(27)17-9-10-18-19(13-17)25(2)24-23-18/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTDZCYLSKRUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzylpyrrolidine Intermediate: This step involves the alkylation of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Benzotriazole Moiety: The benzylpyrrolidine intermediate is then reacted with 3-methylbenzotriazole-5-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyrrolidine moieties, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups introduced.
Scientific Research Applications
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide
- N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide
Uniqueness
N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzotriazole moiety, in particular, is known for its stability and versatility in various chemical reactions.
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